Cas no 174743-89-6 (Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester)

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester structure
174743-89-6 structure
商品名:Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester
CAS番号:174743-89-6
MF:C12H17NO3
メガワット:223.26828
CID:1360865
PubChem ID:10775453

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester 化学的及び物理的性質

名前と識別子

    • Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester
    • benzyl N-(4-hydroxybutan-2-yl)carbamate
    • 174743-89-6
    • N-(benzyloxycarbonyl)-3-aminobutan-1-ol
    • BS-21742
    • (3-Hydroxy-1-methyl-propyl)-carbamic acid benzyl ester
    • Carbamic acid, N-(3-hydroxy-1-methylpropyl)-, phenylmethyl ester
    • EN300-7347468
    • SCHEMBL938009
    • DTXSID50444753
    • (3-Hydroxy-1-methylpropyl)carbamic acid benzyl ester
    • インチ: InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)
    • InChIKey: ZLDCAJWAPVPCFY-UHFFFAOYSA-N
    • ほほえんだ: CC(NC(OCC1=CC=CC=C1)=O)CCO

計算された属性

  • せいみつぶんしりょう: 223.12091
  • どういたいしつりょう: 223.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

  • PSA: 58.56

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7347468-1.0g
benzyl N-(4-hydroxybutan-2-yl)carbamate
174743-89-6
1g
$385.0 2023-05-24
A2B Chem LLC
AA92992-5g
Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester
174743-89-6 98%
5g
$766.00 2024-04-20
Enamine
EN300-7347468-0.05g
benzyl N-(4-hydroxybutan-2-yl)carbamate
174743-89-6
0.05g
$323.0 2023-05-24
Enamine
EN300-7347468-5.0g
benzyl N-(4-hydroxybutan-2-yl)carbamate
174743-89-6
5g
$1115.0 2023-05-24
Enamine
EN300-7347468-10.0g
benzyl N-(4-hydroxybutan-2-yl)carbamate
174743-89-6
10g
$1654.0 2023-05-24
A2B Chem LLC
AA92992-1g
Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester
174743-89-6 98%
1g
$226.00 2024-04-20
Enamine
EN300-7347468-0.5g
benzyl N-(4-hydroxybutan-2-yl)carbamate
174743-89-6
0.5g
$370.0 2023-05-24
Enamine
EN300-7347468-2.5g
benzyl N-(4-hydroxybutan-2-yl)carbamate
174743-89-6
2.5g
$754.0 2023-05-24
Enamine
EN300-7347468-0.1g
benzyl N-(4-hydroxybutan-2-yl)carbamate
174743-89-6
0.1g
$339.0 2023-05-24
Enamine
EN300-7347468-0.25g
benzyl N-(4-hydroxybutan-2-yl)carbamate
174743-89-6
0.25g
$354.0 2023-05-24

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester 関連文献

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl esterに関する追加情報

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester and CAS No. 174743-89-6: A Comprehensive Overview

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester, identified by the Chemical Abstracts Service registry number CAS No. 174743-89-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and synthetic methodologies. The detailed exploration of its chemical properties, synthetic pathways, and emerging applications in medicinal chemistry provides a comprehensive understanding of its relevance in contemporary research.

The molecular structure of Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester consists of a phenylmethyl ester group linked to a carbamic acid moiety substituted with a (3-hydroxy-1-methylpropyl) group. This configuration imparts distinct physicochemical properties that make it a versatile intermediate in organic synthesis. The presence of both hydroxyl and ester functionalities allows for diverse chemical transformations, making it a valuable building block in the construction of more complex molecular architectures.

In recent years, the interest in this compound has been fueled by its potential role in the development of novel therapeutic agents. The (3-hydroxy-1-methylpropyl) side chain introduces steric and electronic effects that can influence the binding affinity and selectivity of drug candidates. This has led to its investigation as a component in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have explored its utility in the synthesis of protease inhibitors, where the hydroxyl group can participate in hydrogen bonding interactions with target proteins, enhancing binding efficacy.

The synthesis of Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester involves multi-step organic reactions that highlight the compound's synthetic utility. One common approach involves the reaction of phenylmethyl bromide with a hydroxymethyl propyl carbamate precursor under controlled conditions. This method leverages nucleophilic substitution reactions to form the desired ester linkage. The reaction conditions are carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.

Advances in synthetic methodologies have further enhanced the accessibility of this compound. Modern techniques such as flow chemistry and catalytic processes have been employed to streamline the synthesis, reducing reaction times and improving scalability. These innovations are particularly relevant in industrial settings where cost-effectiveness and reproducibility are paramount.

The pharmacological potential of Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester has been explored through various preclinical studies. Its structural features suggest interactions with enzymes and receptors involved in metabolic disorders and inflammatory diseases. For example, preliminary research indicates that derivatives of this compound may exhibit inhibitory activity against certain kinases, which are implicated in cancer progression. The hydroxyl group's ability to form hydrogen bonds with biological targets enhances its binding potential, making it a promising scaffold for drug discovery.

In addition to its therapeutic applications, this compound has found utility in materials science and agrochemical research. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing more complex molecules with tailored properties. These applications underscore the broad versatility of Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester beyond traditional pharmaceuticals.

The regulatory landscape for compounds like Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory bodies ensure that compounds used in drug development meet stringent safety and efficacy standards before they can be commercialized. Compliance with these regulations is essential for researchers and manufacturers involved in the synthesis and application of such compounds.

The future directions for research on Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester include further exploration of its pharmacological properties and optimization of synthetic routes for industrial-scale production. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. The integration of computational chemistry techniques will also play a crucial role in predicting and designing new derivatives with enhanced biological activity.

In conclusion, Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester, identified by CAS No. 174743-89-6, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile synthetic pathways make it a valuable intermediate for drug development and other chemical applications. As research continues to uncover new possibilities for this compound, its importance in medicinal chemistry is set to grow further.

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